(2-Ethoxy-benzoylamino)-acetic acid
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Overview
Description
(2-Ethoxy-benzoylamino)-acetic acid is an organic compound with a molecular structure that includes an ethoxy group attached to a benzoylamino moiety, which is further connected to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-benzoylamino)-acetic acid typically involves the reaction of 2-ethoxybenzoic acid with an appropriate amine under controlled conditions. One common method includes the use of aromatic acylaminopyridine-1-oxide, cuprous chloride, and an organic solvent. The mixture is stirred at room temperature, followed by the addition of potassium carbonate and heating to 125-135°C for 10-15 hours. The product is then extracted, dried, condensed, and purified through chromatographic separation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-benzoylamino)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the benzoylamino or acetic acid moieties.
Scientific Research Applications
Chemistry
In chemistry, (2-Ethoxy-benzoylamino)-acetic acid is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them useful in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including the manufacture of polymers, coatings, and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Ethoxy-benzoylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Ethoxy-benzoylamino)-acetic acid include:
- 2-Ethoxybenzoyl chloride
- 2-Ethoxybenzoic acid
- 2-Ethoxybenzamide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the ethoxy and benzoylamino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[(2-ethoxybenzoyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-9-6-4-3-5-8(9)11(15)12-7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWLKCOFLNMDFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824096 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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